molecular formula C19H26 B14308851 (1-Cyclohexylidenehept-1-EN-2-YL)benzene CAS No. 112176-08-6

(1-Cyclohexylidenehept-1-EN-2-YL)benzene

Cat. No.: B14308851
CAS No.: 112176-08-6
M. Wt: 254.4 g/mol
InChI Key: BBLGKCGSBIIOFT-UHFFFAOYSA-N
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Description

(1-Cyclohexylidenehept-1-EN-2-YL)benzene: is an organic compound with the molecular formula C15H18 It is characterized by a cyclohexylidene group attached to a hept-1-en-2-yl chain, which is further connected to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclohexylidenehept-1-EN-2-YL)benzene typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclohexylidenehept-1-EN-2-YL)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

    Oxidation: Formation of cyclohexylidene ketones or carboxylic acids.

    Reduction: Formation of cyclohexylheptane derivatives.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-Cyclohexylidenehept-1-EN-2-YL)benzene is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of polymers, resins, and other materials that require specific structural attributes.

Mechanism of Action

The mechanism by which (1-Cyclohexylidenehept-1-EN-2-YL)benzene exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s double bonds are targeted by oxidizing agents, leading to the formation of new functional groups. The molecular targets and pathways involved are primarily dictated by the nature of the reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Cyclohexylidenehept-1-EN-2-YL)benzene is unique due to its specific combination of a cyclohexylidene group, a hept-1-en-2-yl chain, and a benzene ring. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in synthetic chemistry and materials science.

Properties

CAS No.

112176-08-6

Molecular Formula

C19H26

Molecular Weight

254.4 g/mol

InChI

InChI=1S/C19H26/c1-2-3-6-15-19(18-13-9-5-10-14-18)16-17-11-7-4-8-12-17/h5,9-10,13-14H,2-4,6-8,11-12,15H2,1H3

InChI Key

BBLGKCGSBIIOFT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=C=C1CCCCC1)C2=CC=CC=C2

Origin of Product

United States

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